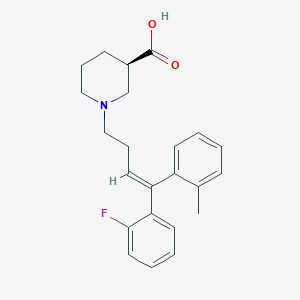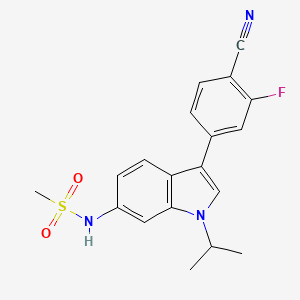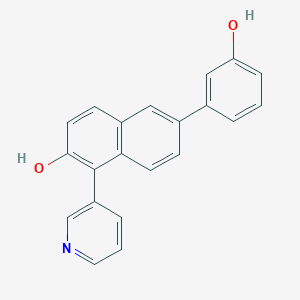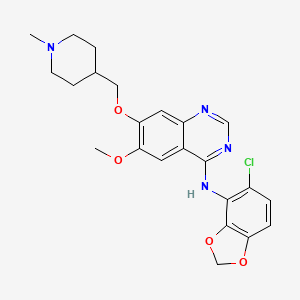
(R,E)-1-(4-(2-fluorophenyl)-4-o-tolylbut-3-enyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CHEMBL1641613 is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . This compound is of significant interest in the field of drug discovery and development due to its unique chemical structure and potential therapeutic applications.
準備方法
The synthetic routes and reaction conditions for CHEMBL1641613 are not explicitly detailed in the available literature. general synthetic methods for similar bioactive compounds typically involve multi-step organic synthesis, including the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
CHEMBL1641613, like many bioactive molecules, can undergo various types of chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might convert an alcohol group to a ketone or carboxylic acid, while reduction might convert a ketone to an alcohol.
科学的研究の応用
CHEMBL1641613 has a wide range of scientific research applications, including:
Chemistry: It can be used as a tool compound to study chemical reactions and mechanisms.
Biology: It can be used to investigate biological pathways and processes, particularly those involving its molecular targets.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in various industrial processes, such as the synthesis of other bioactive molecules or as a catalyst in chemical reactions.
作用機序
The mechanism of action of CHEMBL1641613 involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the biological context.
類似化合物との比較
CHEMBL1641613 can be compared with other similar bioactive compounds in terms of its chemical structure, biological activity, and therapeutic potential. Some similar compounds include:
CHEMBL1234567: This compound has a similar chemical structure but different biological activity.
CHEMBL2345678: This compound has similar biological activity but a different chemical structure.
CHEMBL3456789: This compound has both similar chemical structure and biological activity but different therapeutic potential.
The uniqueness of CHEMBL1641613 lies in its specific combination of chemical structure and biological activity, which makes it a valuable tool for scientific research and drug development.
特性
分子式 |
C23H26FNO2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
(3R)-1-[(E)-4-(2-fluorophenyl)-4-(2-methylphenyl)but-3-enyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C23H26FNO2/c1-17-8-2-3-10-19(17)20(21-11-4-5-13-22(21)24)12-7-15-25-14-6-9-18(16-25)23(26)27/h2-5,8,10-13,18H,6-7,9,14-16H2,1H3,(H,26,27)/b20-12+/t18-/m1/s1 |
InChIキー |
XZCPNRFCLBNHOY-BAOGCXAUSA-N |
異性体SMILES |
CC1=CC=CC=C1/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CC=C3F |
正規SMILES |
CC1=CC=CC=C1C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide](/img/structure/B10780116.png)
![N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine](/img/structure/B10780118.png)
![(2R)-N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-3-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)acetyl]amino]propanamide](/img/structure/B10780126.png)
![3-(4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-fluoro-4-methylphenyl)pyrimidine-2-carbonyl)piperazin-1-yl)-1-naphthoic acid](/img/structure/B10780133.png)
![(2R)-1-((2S,4R)-4-hydroxy-1-[3,3,3-tris(4-fluorophenyl)propanoyl]pyrrolidine-2-yl)carbonyl-N-[1-(2-propyl)-4-piperidinylmethyl]pyrrolidine-2-carboxamide](/img/structure/B10780152.png)
![2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B10780163.png)
![2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol](/img/structure/B10780171.png)


![[2-[2-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]ethyl]-1,3-dihydroisoindol-5-yl] methanesulfonate](/img/structure/B10780178.png)
![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)

![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)